4-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
4-Chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a pyrazolopyridine derivative characterized by a tricyclic core structure with a chloro group at position 4, a methyl group at position 3, a phenyl ring at position 1, and a carboxamide substituent at position 5 linked to a 4-methylphenyl group. Pyrazolo[3,4-b]pyridines are known for their diverse pharmacological activities, including antimalarial, antiviral, and insecticidal properties, attributed to their ability to interact with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
4-chloro-3-methyl-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c1-13-8-10-15(11-9-13)24-21(27)17-12-23-20-18(19(17)22)14(2)25-26(20)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJNFERYZJKXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions, followed by the introduction of the chloro, methyl, and phenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at C4 Chlorine
The chloro substituent at position 4 undergoes nucleophilic substitution under controlled conditions:
Key Findings :
-
Substitution kinetics depend on steric hindrance from the 3-methyl group .
-
Piperazine derivatives show enhanced solubility for pharmacological applications.
Hydrolysis and Condensation Reactions
The carboxamide group participates in hydrolysis and condensation:
Hydrolysis to Carboxylic Acid
| Conditions | Product | Notes | Source |
|---|---|---|---|
| 6M HCl, reflux, 6h | 5-Carboxylic acid derivative | Requires inert atmosphere for stability | |
| NaOH (10%), ethanol | Sodium carboxylate | Intermediate for ester/amide synthesis |
Condensation with Carbonyl Compounds
| Reagent | Conditions | Product Type | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | Piperidine, EtOH, reflux | Hydrazone derivatives | 82% | |
| Diethyl acetylenedicarboxylate | Toluene, reflux | Pyrazolo[3,4-b]pyridine-fused thiazoles | 76% |
Structural Confirmation :
Cycloaddition and Heterocycle Formation
The pyrazolo[3,4-b]pyridine core participates in cycloaddition reactions:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Its mechanism of action involves the induction of apoptosis in various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxicity of the compound against several cancer cell lines:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate that this compound exhibits significant antiproliferative effects, potentially more effective than traditional chemotherapeutics like doxorubicin in specific contexts.
Anti-inflammatory Properties
The compound has also been assessed for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes.
Experimental Findings
In vitro studies demonstrated that treatment with this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting its utility in managing inflammatory diseases.
Neuropharmacological Effects
Another area of interest is the neuropharmacological profile of this compound. Preliminary research suggests it may have neuroprotective effects, potentially useful in treating neurodegenerative disorders.
Mechanism of Action
The compound appears to modulate neurotransmitter systems and may protect neuronal cells from oxidative stress-induced damage. This activity has been linked to its ability to inhibit certain kinases involved in apoptosis pathways.
Synthesis and Derivative Development
The synthesis of 4-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step reactions starting from simpler pyrazole derivatives. The compound serves as a precursor for further modifications to enhance its biological activity.
Synthesis Pathway Overview
- Starting Material : Pyrazole derivatives.
- Reagents Used : Various chlorinating agents and coupling reagents.
- Final Product : The target compound is purified through recrystallization or chromatography.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Compound A | Moderate anticancer activity | Different substituents |
| Compound B | Anticonvulsant | Action on glutamate receptors |
| Compound C | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Observations:
- Position 5 Substituents : Carboxylate esters (e.g., COOEt) show higher antimalarial activity than nitriles (CN), but carboxamides (CONHR) may balance solubility and target affinity .
- Chloro vs. Methyl Groups : Chloro at position 4 is critical for bioactivity in antimalarial derivatives, while methyl at position 3 improves metabolic stability .
- Aryl vs. Alkyl Carboxamides : N-(4-methylphenyl) in the target compound may reduce cytotoxicity compared to bulkier aryl groups .
Biological Activity
4-Chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a pyrazolo[3,4-b]pyridine core. Its molecular formula is with a molecular weight of approximately 315.78 g/mol. The presence of chlorine and methyl groups in its structure suggests potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antitumor activity. For instance, a related compound was shown to inhibit tumor growth in xenograft models, suggesting that this compound may possess similar properties. The mechanism is believed to involve the modulation of protein kinase activities, which are crucial in cancer cell proliferation and survival .
Antimicrobial Properties
Research has demonstrated that pyrazolo derivatives can exhibit antimicrobial effects against various pathogens. A study focusing on structural analogs reported effective inhibition against Mycobacterium tuberculosis, with some compounds achieving IC50 values in the low micromolar range . This suggests that the compound could be further explored for its potential as an antimicrobial agent.
Cytotoxicity and Safety Profile
In vitro studies assessing cytotoxicity have shown that certain derivatives maintain a favorable safety profile, exhibiting low toxicity towards human cell lines such as HEK-293 . This is crucial for the development of therapeutic agents, as a balance between efficacy and safety is essential.
The biological activity of this compound is thought to involve several mechanisms:
- Protein Kinase Inhibition : It modulates the activity of specific kinases involved in cell signaling pathways.
- DNA Interaction : Some studies suggest potential interactions with DNA, leading to inhibition of replication in cancer cells.
- Apoptosis Induction : The compound may promote apoptotic pathways in malignant cells, contributing to its antitumor effects.
Case Studies
Q & A
Q. What are the critical steps in synthesizing 4-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide?
The synthesis typically involves multi-step routes starting with pyrazolo[3,4-b]pyridine derivatives. Key steps include:
- Condensation reactions : Reacting 5-amino-pyrazolo[3,4-b]pyridine with electrophilic reagents (e.g., substituted benzoyl chlorides) to form the carboxamide backbone .
- Chlorination : Introducing the chloro group at position 4 using chlorinating agents like POCl₃ or SOCl₂ under controlled temperatures (60–80°C) .
- Functionalization : Attaching the 4-methylphenyl substituent via nucleophilic aromatic substitution or coupling reactions . Methodological Note: Optimize solvent polarity (e.g., DMF vs. THF) to enhance regioselectivity and minimize byproducts .
Q. How is the molecular structure of this compound characterized experimentally?
Structural elucidation involves:
- Spectroscopic techniques :
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl groups at 3 and N-phenyl at position 1) .
- IR spectroscopy : Identify amide (C=O stretch ~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) bonds .
- Mass spectrometry : Molecular ion peaks (e.g., m/z ~404 for C₂₂H₁₉ClN₄O) validate the formula .
- X-ray crystallography (if crystals are obtained): Resolves bond angles and spatial arrangement of the pyrazolo-pyridine core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in biological data (e.g., kinase inhibition vs. antimicrobial activity) may arise from:
- Assay conditions : Variations in cell lines, incubation times, or solvent carriers (DMSO vs. aqueous buffers) .
- Structural analogs : Subtle differences in substituents (e.g., chloro vs. fluoro groups) alter target binding . Methodological Approach:
- Conduct side-by-side comparative studies using standardized protocols .
- Use computational docking (e.g., AutoDock Vina) to predict binding affinities against diverse targets (e.g., protein kinases) .
Q. What strategies optimize reaction yields for large-scale synthesis?
Industrial-scale synthesis challenges include:
- Purification bottlenecks : Replace column chromatography with recrystallization (solvent: ethanol/water mixtures) .
- Catalyst selection : Transition metal catalysts (e.g., Pd/C for coupling reactions) improve efficiency but require rigorous metal residue testing .
- Process control : Automated reactors with real-time monitoring (pH, temperature) reduce batch variability .
Q. How can computational methods predict the compound’s metabolic stability?
Advanced in silico tools include:
- Quantum mechanical calculations : Simulate electron-density maps to identify reactive sites (e.g., chloro group hydrolysis) .
- ADMET prediction : Software like SwissADME estimates metabolic pathways (e.g., cytochrome P450 interactions) .
- Molecular dynamics : Model interactions with biological membranes to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
